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molecular formula C5H9BrO3 B1601138 3-Bromo-1,1-dimethoxypropan-2-one CAS No. 75271-94-2

3-Bromo-1,1-dimethoxypropan-2-one

Cat. No. B1601138
M. Wt: 197.03 g/mol
InChI Key: LPKCAKAGYUWUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

A solution of 1,1-bis(methyloxy)-2-propanone (40.1 mL, 339 mmol) in 5% (v/v) methanol/acetonitrile (200 mL) was cooled to <5° C. while stirring. A 1 mL portion of a solution of bromine (17.44 mL, 339 mmol) in acetonitrile (30 mL) was added and the mixture was stirred until the solution was decolorized. The remainder of the bromine solution was added to the reaction mixture over 6-8 hrs while maintaining an internal temperature of <10° C. The mixture was stirred at RT overnight. Sodium bicarbonate (30.2 g, 360 mmol) was added and the mixture was stirred for 1 hr, then filtered. The filtrate was concentrated and t-butyl methyl ether (30 mL) and heptane (15 mL) were added. The mixture was washed with aqueous sodium bicarbonate (6.0 g in 60 mL water) and the organic layer was dried over sodium sulfate. The solvent was evaporated to give the title compound (47.03 g, 70%) as a yellow oil. 1H NMR (400 MHz, chloroform-d) δ ppm 4.64 (s, 1H), 4.13 (s, 2H), 3.35 (s, 6H).
Quantity
40.1 mL
Type
reactant
Reaction Step One
Name
methanol acetonitrile
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.44 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30.2 g
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4](=[O:6])[CH3:5].[Br:9]Br.C(=O)(O)[O-].[Na+]>CO.C(#N)C.C(#N)C>[Br:9][CH2:5][C:4](=[O:6])[CH:3]([O:7][CH3:8])[O:2][CH3:1] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
40.1 mL
Type
reactant
Smiles
COC(C(C)=O)OC
Name
methanol acetonitrile
Quantity
200 mL
Type
solvent
Smiles
CO.C(C)#N
Step Two
Name
Quantity
17.44 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
30.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred until the solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature of <10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
t-butyl methyl ether (30 mL) and heptane (15 mL) were added
WASH
Type
WASH
Details
The mixture was washed with aqueous sodium bicarbonate (6.0 g in 60 mL water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.03 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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